molecular formula C7H12O3 B1529360 3-Methyloxane-3-carboxylic acid CAS No. 1158760-05-4

3-Methyloxane-3-carboxylic acid

Cat. No. B1529360
M. Wt: 144.17 g/mol
InChI Key: GYXCLKMUISFKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyloxane-3-carboxylic acid (MOC acid) is a derivative of valine, which is one of the essential amino acids required for protein synthesis. It has a CAS Number of 1158760-05-4 and a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular structure of 3-Methyloxane-3-carboxylic acid consists of a seven-membered ring with an oxygen atom, a carboxylic acid group, and a methyl group . The IUPAC name for this compound is 3-methyltetrahydro-2H-pyran-3-carboxylic acid .


Physical And Chemical Properties Analysis

3-Methyloxane-3-carboxylic acid is an oil at room temperature .

Scientific Research Applications

Cancer Therapeutics and Diagnostic Agents

Research has developed near-infrared (NIR) photosensitizers for cancer diagnostics and therapy, highlighting the synthesis of bacteriochlorin analogues, including carboxylic acid derivatives, which exhibit higher photosensitizing efficacy for photodynamic therapy (PDT) and fluorescence imaging. These compounds, due to their high tumor uptake and limited skin phototoxicity, present promising applications in cancer treatment and surgery guidance (Patel et al., 2016).

Molecular Structure Analysis

Studies on compounds like 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid have contributed to understanding molecular conformations, particularly the chair conformation of 1,3-dioxane rings, which are crucial in designing molecules with desired chemical and physical properties (Guo-Kai Jia et al., 2012).

Chemical Synthesis Advancements

Innovative chemical synthesis techniques have been developed, such as the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, facilitating the creation of complex molecules for various research and industrial applications (Giri et al., 2007).

Material Science and Engineering

The synthesis and characterization of materials, like the functionalization of siloxanes with carboxyl groups, have shown significant potential in creating materials with amphiphilic properties, useful in applications such as solvent-free liquid electrolytes and self-assembling structures in solution (Turcan-Trofin et al., 2019).

Bioresorbable Polymers for Medical Use

Research into copolymerization of specific dioxane derivatives with l-lactide has led to the development of functionalized bioabsorbable polymers. These polymers hydrolyze more rapidly than conventional materials like poly(l-lactide), making them promising for medical applications requiring temporary implants (Kimura et al., 1993).

Environmental Remediation

Magnetic iron oxide nanoparticles capped with cube-octameric silsesquioxane (POSS) have been developed for the efficient removal of dyes like methylene blue from water. These nanoparticles demonstrate a high specific surface area and quick adsorption capacity, offering a novel approach for water purification (Akbari et al., 2019).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Methyloxane-3-carboxylic acid are not available, research into similar compounds could uncover a new repertoire of bioactive molecules and biosynthetic enzymes . Exploiting these novel enzymes could lead to the development of new classes of antibiotics with useful chemotherapeutic activities .

properties

IUPAC Name

3-methyloxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9)3-2-4-10-5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXCLKMUISFKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246095
Record name Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloxane-3-carboxylic acid

CAS RN

1158760-05-4
Record name Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158760-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-methyl-2H-pyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyloxane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyloxane-3-carboxylic acid
Reactant of Route 3
3-Methyloxane-3-carboxylic acid
Reactant of Route 4
3-Methyloxane-3-carboxylic acid
Reactant of Route 5
3-Methyloxane-3-carboxylic acid
Reactant of Route 6
3-Methyloxane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.